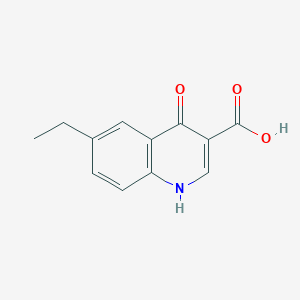

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-ethyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESVKOSPFKHQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352225 | |

| Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103802-41-1 | |

| Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid (CAS No: 103802-41-1) is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds, and the 4-hydroxy-3-carboxylic acid substitution pattern is a key pharmacophore in several antibacterial agents.[1] The addition of an ethyl group at the 6-position modifies the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity, metabolic stability, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. A thorough understanding of these properties is paramount for its application in drug design, formulation development, and analytical method development. Where experimental data for the title compound is not publicly available, data from closely related analogs and established principles of physical organic chemistry are used to provide well-grounded estimations.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.

Molecular Formula: C₁₂H₁₁NO₃[2]

Molecular Weight: 217.23 g/mol [2]

CAS Number: 103802-41-1[2]

Chemical Structure:

Caption: 2D structure of this compound.

The molecule features a bicyclic quinoline ring system. A carboxylic acid group is attached at position 3, and a hydroxyl group is at position 4. This 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form. An ethyl group is substituted at the 6-position of the benzene ring.

Physicochemical Data Summary

The following table summarizes the available and estimated physicochemical properties of this compound. These parameters are fundamental for predicting its behavior in various experimental and biological systems.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₁NO₃ | - |

| Molecular Weight | 217.23 g/mol | [2] |

| CAS Number | 103802-41-1 | [2] |

| Appearance | Solid (predicted) | General property of similar compounds |

| Melting Point | Not available. (Analog: 4-hydroxyquinoline-3-carboxylic acid: 268-273 °C) | |

| Boiling Point | 387 °C | [2] |

| Density | 1.315 g/cm³ | [2] |

| Flash Point | 188 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol (predicted for similar quinolines) | [3] |

| pKa | Not available. (Analog: 3-hydroxyquinoline-4-carboxylic acid ~1.9 for the quinolinium nitrogen and a second pKa for the carboxylic acid and hydroxyl groups) | [4] |

Detailed Physicochemical Properties

Melting Point

Solubility

The solubility of a compound is a critical parameter for its biological activity and formulation. Based on its structure, this compound is predicted to be poorly soluble in water and more soluble in organic solvents.[3] The presence of the polar carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, but the larger, nonpolar quinoline ring and the ethyl group contribute to its hydrophobic character.

The carboxylic acid moiety allows for its conversion to a more soluble salt form (carboxylate) under basic conditions. Conversely, the basic nitrogen atom in the quinoline ring can be protonated under acidic conditions to form a more soluble salt. Therefore, the solubility of this compound is expected to be highly pH-dependent.

Acidity and Basicity (pKa)

The pKa values of this compound have not been experimentally reported. However, we can infer its acidic and basic properties from its structural features and data from analogous compounds. The molecule possesses both acidic (carboxylic acid and phenolic hydroxyl) and basic (quinoline nitrogen) functional groups.

-

Quinoline Nitrogen: The quinoline nitrogen is a weak base. The pKa of the conjugate acid of quinoline itself is approximately 4.9. The electron-withdrawing carboxylic acid and hydroxyl groups on the pyridinone ring will decrease the basicity of the nitrogen, lowering this pKa value.

-

Carboxylic Acid: The carboxylic acid group is acidic. The pKa of benzoic acid is around 4.2. The electron-withdrawing nature of the quinoline ring system would be expected to increase the acidity of the carboxylic acid, thus lowering its pKa.

-

Phenolic Hydroxyl: The 4-hydroxyl group is weakly acidic, typical of a vinylogous acid. Its acidity will be influenced by the electronic effects of the rest of the molecule.

For the related compound, 3-hydroxyquinoline-4-carboxylic acid, a pKa of approximately 1.9 is computationally predicted, likely corresponding to the quinolinium proton.[4] Additional pKa values for the carboxylic acid and hydroxyl protons would also be expected.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the vinyl proton at position 2, the ethyl group protons (a quartet and a triplet), and exchangeable protons for the carboxylic acid and hydroxyl groups. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >165 ppm). The carbons of the aromatic quinoline ring will resonate in the 110-150 ppm region, and the aliphatic carbons of the ethyl group will appear upfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H Stretching: A broad absorption band in the region of 3300-2500 cm⁻¹ is expected, corresponding to the hydrogen-bonded O-H stretching of the carboxylic acid group.[5] The phenolic O-H stretch will also contribute to this region.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid.[5]

-

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations of the quinoline ring will be present in the 1600-1450 cm⁻¹ region.

-

C-O Stretching and O-H Bending: C-O stretching of the carboxylic acid and phenol, coupled with O-H bending, will give rise to bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[5]

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (217.23). Common fragmentation patterns would involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For a related compound, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a GC-MS fragmentation pattern has been reported.[6]

Synthesis

The synthesis of this compound would likely follow established methods for the preparation of 4-hydroxyquinoline-3-carboxylic acid derivatives. The most common and versatile method is the Gould-Jacobs reaction .[7]

Caption: Generalized workflow for the Gould-Jacobs synthesis.

This reaction involves the condensation of an appropriately substituted aniline (in this case, 4-ethylaniline) with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to form the ethyl ester of the target quinoline. Subsequent hydrolysis of the ester yields the final carboxylic acid. Microwave-assisted modifications of the Gould-Jacobs reaction have been shown to improve yields and reduce reaction times.[8]

Stability and Storage

Quinoline derivatives can be susceptible to degradation upon exposure to light, heat, and certain pH conditions.[9] It is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration may be advisable. Solutions of the compound, particularly in protic solvents, should be freshly prepared and protected from light to minimize photodegradation.

Experimental Protocols

Determination of Melting Point

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the sample melts is recorded.

Determination of Solubility

-

To a known volume of a selected solvent (e.g., water, ethanol, DMSO) at a specified temperature, small, accurately weighed portions of the compound are added.

-

The mixture is agitated (e.g., by stirring or sonication) until the solid is fully dissolved.

-

The addition of the compound is continued until a saturated solution is obtained (i.e., solid material remains undissolved).

-

The solubility is expressed as the mass of the solute per volume or mass of the solvent.

Determination of pKa (Potentiometric Titration)

-

A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH is recorded as a function of the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, drawing upon available data and established scientific principles. While a complete experimental characterization is not yet publicly available, the information and methodologies presented here offer a solid foundation for researchers and drug development professionals working with this and related quinoline derivatives. A thorough experimental investigation of the melting point, solubility, pKa, and spectral properties of this specific compound is warranted to further support its development and application.

References

-

Szatmári, I., Fülöp, F., & Szakonyi, Z. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5038. [Link]

-

PubChem. 3-Hydroxyquinoline-4-carboxylic acid. [Link]

-

PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]

-

PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

-

ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

-

The Journal of Organic Chemistry. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

MDPI. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. [Link]

-

Der Pharma Chemica. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. [Link]

-

ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

-

ResearchGate. (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. [Link]

-

UCLA. IR: carboxylic acids. [Link]

-

Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

Semantic Scholar. Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]

-

International Journal of Pharmaceutical Research and Applications. Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. [Link]

-

Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]

-

PubMed. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. [Link]

-

HMDB. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

-

MDPI. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubMed. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. [Link]

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. asianpubs.org [asianpubs.org]

- 9. mdpi.com [mdpi.com]

Synthesis pathways for 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid.

An In-Depth Technical Guide to the Synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical principles, detailed experimental protocols, and mechanistic insights that govern its synthesis. We will focus on the most robust and widely adopted methodologies, emphasizing the rationale behind procedural choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of the Quinolone Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer and antimalarial treatments.[1] Specifically, the 4-hydroxyquinoline-3-carboxylic acid moiety is the foundational structure of the highly successful quinolone class of antibiotics.[2] The substituent at the 6-position, in this case, an ethyl group, plays a crucial role in modulating the molecule's physicochemical properties and biological activity. Therefore, mastering the synthesis of analogues like this compound is fundamental for the exploration of new chemical entities in drug discovery.

The primary and most effective route for constructing this specific molecular architecture is the Gould-Jacobs reaction , a classic and reliable method for preparing 4-hydroxyquinoline derivatives.[1][3][4] This guide will center on this pathway, providing a detailed exploration of its mechanism and practical execution.

The Core Pathway: Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or similar malonic esters.[4] The reaction proceeds in a sequence of three main stages: condensation, high-temperature thermal cyclization, and subsequent hydrolysis.[1][3] This method is particularly well-suited for anilines bearing electron-donating groups in the meta or para positions relative to the amine, as these substituents facilitate the crucial electrophilic aromatic substitution during the cyclization step.[1][5] The para-ethyl group on the 4-ethylaniline precursor makes it an ideal candidate for this transformation.

Mechanistic Breakdown

The reaction unfolds through a well-established mechanism:

-

Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 4-ethylaniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule, yielding the stable intermediate, diethyl 2-((4-ethylphenylamino)methylene)malonate.[1][3]

-

Thermal Cyclization: This is the key bond-forming step and the most energetically demanding phase of the reaction. It requires significant thermal energy (typically temperatures exceeding 250 °C) to drive a 6-electron electrocyclization.[1][6] The aniline ring attacks the proximate ester carbonyl, leading to the formation of the quinoline ring system and the elimination of a second molecule of ethanol. This step is typically performed in a high-boiling, inert solvent like diphenyl ether to achieve the necessary temperature uniformly and prevent decomposition.[6]

-

Saponification (Hydrolysis): The resulting ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate is then subjected to basic hydrolysis, typically using an aqueous solution of sodium hydroxide. This saponification step converts the ethyl ester at the 3-position into a sodium carboxylate salt. Subsequent acidification protonates the salt, precipitating the final product, this compound.[7]

Diagram: Mechanism of the Gould-Jacobs Reaction

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 7. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 6-Ethyl-4-hydroxy-quinoline-3-carboxylic Acid (CAS 103802-41-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid (CAS 103802-41-1), a heterocyclic compound belonging to the quinoline carboxylic acid class. While specific research on this particular molecule is limited, this document synthesizes information on its chemical structure, physicochemical properties, and potential synthetic routes. Furthermore, by examining the well-established biological activities of structurally related 4-hydroxyquinoline and quinoline-3-carboxylic acid derivatives, we extrapolate potential mechanisms of action and therapeutic applications for this compound. This guide also includes detailed, field-proven experimental protocols for the synthesis and biological evaluation of this and similar molecules, intended to empower researchers in their drug discovery and development endeavors.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The fusion of a benzene ring to a pyridine ring results in a bicyclic heterocycle with unique electronic and steric properties, making it an ideal template for interacting with diverse biological targets. The addition of a carboxylic acid moiety, particularly at the 3-position, and a hydroxyl group at the 4-position, as seen in 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid, further enhances its potential for specific molecular interactions, including hydrogen bonding and chelation.

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have garnered significant attention for their broad therapeutic potential, including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1][2] This guide focuses on the 6-ethyl substituted analog, providing a detailed analysis of its known properties and a scientifically grounded exploration of its potential applications.

Chemical Identity and Physicochemical Properties

IUPAC Name: 6-Ethyl-4-hydroxy-1H-quinoline-3-carboxylic acid

Synonyms: 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

CAS Number: 103802-41-1

Molecular Formula: C₁₂H₁₁NO₃

Molecular Weight: 217.23 g/mol

The presence of the ethyl group at the 6-position is anticipated to increase the lipophilicity of the molecule compared to its unsubstituted parent compound, which may influence its pharmacokinetic and pharmacodynamic properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [3] |

| Molecular Weight | 217.23 | [3] |

| Boiling Point | 387°C | - |

| Density | 1.315 g/mL | - |

| Flash Point | 188°C | - |

Note: Some physical properties like boiling point, density, and flash point are predicted or from sources with limited experimental detail.

Synthesis Strategies

Conrad-Limpach Reaction

The Conrad-Limpach reaction is a classic and versatile method for the synthesis of 4-hydroxyquinolines.[4] This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of the target compound, 4-ethylaniline would be the starting aniline.

Workflow for the Conrad-Limpach Synthesis

Caption: A potential synthetic workflow for 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid via the Conrad-Limpach reaction.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound in the presence of a base.[5] To obtain the desired 6-ethyl substitution, 5-ethylisatin would be the required starting material.

Experimental Protocol: Pfitzinger-type Synthesis of a Quinoline-4-carboxylic Acid Derivative

-

Reaction Setup: To a solution of 5-ethylisatin (1 equivalent) in ethanol, add an aqueous solution of potassium hydroxide (4 equivalents).

-

Addition of Carbonyl Compound: Add the appropriate α-methylene ketone or aldehyde (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Potential Biological Activities and Mechanisms of Action

Direct biological data for 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid is scarce. However, the extensive research on analogous compounds allows for well-founded hypotheses regarding its potential biological profile.

Anticancer Potential

Numerous quinoline carboxylic acid derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[6][7] The planar quinoline ring can intercalate into DNA, while the carboxylic acid and hydroxyl groups can form hydrogen bonds with key residues in the active sites of enzymes crucial for cancer cell proliferation.

Potential Mechanisms of Action in Oncology:

-

Enzyme Inhibition:

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: 4-Quinoline carboxylic acids are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] Inhibition of DHODH leads to pyrimidine depletion, arresting cell cycle progression and inducing apoptosis.

-

Protein Kinase Inhibition: Certain quinoline-3-carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, a kinase that is often overexpressed in cancer and plays a role in cell growth, proliferation, and survival.

-

-

Induction of Oxidative Stress: The quinoline scaffold can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells, ultimately triggering apoptosis.

-

Inhibition of Cellular Respiration: 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit the respiration of Ehrlich ascites cells, suggesting a potential impact on mitochondrial function.[2]

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized mechanism of action for anticancer activity via DHODH inhibition.

Antimicrobial Activity

The 4-quinolone-3-carboxylic acid motif is the core structure of the quinolone class of antibiotics.[1] These compounds typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. While the specific compound of interest lacks the typical substituents of modern fluoroquinolones, the core scaffold suggests that it may possess some level of antibacterial activity.

Proposed Experimental Evaluation

To elucidate the biological profile of 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value can be calculated from the dose-response curve.

In Vitro Antimicrobial Activity Screening

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid is a compound with a scientifically intriguing structure that warrants further investigation. Based on the extensive literature on related quinoline carboxylic acids, this molecule holds potential as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this compound, paving the way for a deeper understanding of its biological activities and potential for drug development. Future research should focus on the targeted synthesis of this and related analogs, followed by comprehensive in vitro and in vivo evaluations to validate the hypothesized biological activities and elucidate its precise mechanisms of action.

References

- Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed.

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.

- 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. Research Scientific.

- 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid | 103802-41-1. Sigma-Aldrich.

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respir

- Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride.

- EU Pesticides D

- 6-Ethyl-4-hydroxy-quinoline-3-carboxylic acid | 103802-41-1. Sigma-Aldrich.

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 6-hydroxyquinoline-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Quinoline-3-Carboxylic Acid Derivatives

Introduction

The quinoline-3-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide spectrum of biological activities. Initially rising to prominence with the advent of quinolone and fluoroquinolone antibiotics, the versatility of this chemical moiety has since been harnessed to target a range of other cellular processes, leading to the development of compounds with potent anticancer and anti-inflammatory properties. This guide provides a comprehensive exploration of the core mechanisms of action of quinoline-3-carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their interactions with key biological targets, supported by experimental evidence and methodologies, to provide a holistic understanding of this important class of compounds.

Part 1: The Antibacterial Powerhouse: Targeting Bacterial Topoisomerases

The hallmark of many quinoline-3-carboxylic acid derivatives is their potent antibacterial activity, which stems from their ability to inhibit two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial intervention.

The Ternary Complex: A Molecular Trap

The bactericidal action of these compounds is not due to simple enzyme inhibition but rather to the stabilization of a transient intermediate in the topoisomerase catalytic cycle. This results in the formation of a ternary complex, consisting of the quinoline derivative, the topoisomerase enzyme, and cleaved DNA.[2] This stabilized complex effectively stalls the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1]

The quinoline-3-carboxylic acid moiety is central to this mechanism. The carboxylic acid at the C-3 position, in conjunction with the ketone at C-4, chelates a magnesium ion, which then forms a water-mediated bridge with key amino acid residues in the enzyme's active site, specifically within the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase or the ParC subunit of topoisomerase IV.[2][3] This interaction, coupled with intercalating of the quinoline ring system into the cleaved DNA, locks the complex in place, preventing the re-ligation of the DNA strands.[4]

Diagram: Mechanism of Action of Quinolone Antibiotics

Caption: Quinolone derivatives inhibit bacterial DNA gyrase and topoisomerase IV by stabilizing a ternary complex with the enzyme and DNA, leading to stalled replication, double-strand breaks, and cell death.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of quinoline-3-carboxylic acid derivatives is finely tuned by substitutions at various positions on the quinoline ring:

-

C-3 Carboxylic Acid: Essential for binding to the enzyme and DNA.[1]

-

N-1 Substituent: Often a cyclopropyl group, which enhances activity against a broad spectrum of bacteria.

-

C-6 Fluoro Group: Significantly increases antibacterial potency.

-

C-7 Substituent: A piperazine ring or a similar heterocyclic moiety is crucial for broad-spectrum activity, including against Gram-negative bacteria. This group can also influence pharmacokinetic properties.[4]

Experimental Protocols for Elucidating Antibacterial Mechanism

1. DNA Supercoiling Inhibition Assay:

This assay is a cornerstone for evaluating the inhibitory activity of compounds against DNA gyrase.

-

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

-

Methodology:

-

Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the appropriate buffer.

-

Add varying concentrations of the quinoline-3-carboxylic acid derivative to the reaction mixtures.

-

Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.

-

Stop the reaction and deproteinize the samples.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). A decrease in the amount of supercoiled DNA with increasing inhibitor concentration indicates inhibition of DNA gyrase.

-

-

Causality: This experiment directly demonstrates the compound's ability to interfere with the primary enzymatic function of DNA gyrase.

2. Topoisomerase IV Decatenation Assay:

This assay assesses the inhibitory effect on topoisomerase IV's ability to unlink interlocked DNA circles.

-

Principle: Topoisomerase IV is proficient at decatenating catenated DNA networks, such as kinetoplast DNA (kDNA). The decatenated, monomeric DNA circles can be separated from the high-molecular-weight kDNA network by agarose gel electrophoresis.

-

Methodology:

-

Set up reaction mixtures containing kDNA, topoisomerase IV, ATP, and the appropriate buffer.

-

Add a range of concentrations of the test compound.

-

Incubate the reactions at 37°C.

-

Terminate the reactions and treat with a proteinase to remove the enzyme.

-

Separate the reaction products on an agarose gel.

-

Stain and visualize the DNA. Inhibition is observed as a reduction in the release of monomeric DNA circles.[5]

-

-

Causality: This assay specifically probes the effect of the compound on the decatenation activity of topoisomerase IV, a critical function for chromosome segregation in bacteria.

Part 2: Expanding the Therapeutic Landscape: Anticancer Mechanisms

Beyond their antibacterial applications, quinoline-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting antiproliferative activity through diverse mechanisms.[6][7][8]

Targeting Dihydroorotate Dehydrogenase (DHODH)

A significant anticancer mechanism for certain quinoline-3-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[9][10] This mitochondrial enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and is often upregulated in rapidly proliferating cancer cells.[11]

By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and ultimately inducing apoptosis.[9] The carboxylic acid moiety of the quinoline scaffold is crucial for this activity, as it can form a salt bridge with a key arginine residue within the enzyme's active site.[9]

Diagram: DHODH Inhibition by Quinoline-3-Carboxylic Acid Derivatives

Sources

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. protocols.io [protocols.io]

- 6. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

This guide provides a comprehensive technical overview of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, a member of the quinoline carboxylic acid family. While direct extensive research on this specific molecule is emerging, this document synthesizes foundational knowledge from the broader class of quinoline-3-carboxylic acids to infer its potential biological activities and guide future research. We will delve into its synthesis, potential mechanisms of action, and propose experimental workflows for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents.

Introduction: The Quinoline Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The 4-quinolone-3-carboxylic acid motif is a well-established "privileged structure" in medicinal chemistry.[1] This scaffold is present in numerous bioactive molecules, most notably the quinolone class of antibiotics.[1] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse range of biological activities. Beyond their antibacterial properties, derivatives of quinoline carboxylic acids have shown promise as antitumor, anti-HIV, and cannabinoid receptor modulating agents.[1] The core structure's ability to interact with various biological targets makes it a fertile ground for the discovery of novel therapeutics.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through established methods for quinoline synthesis. A common route involves the cyclization of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate followed by hydrolysis of the resulting ester. A documented synthesis for the ethyl ester, ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate, involves heating a mixture of the corresponding aniline derivative with phenyl oxide.[2] The final carboxylic acid can then be obtained by saponification of the ester.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group protons, aromatic protons on the quinoline ring, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons, carbonyl carbon of the carboxylic acid, and other quinoline ring carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C12H11NO3 (217.22 g/mol ).[3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C=C/C=N (aromatic ring) vibrations. |

| Melting Point | A sharp melting point indicates high purity. |

Potential Biological Activities and Mechanisms of Action

Based on the known activities of structurally related quinoline-3-carboxylic acid derivatives, this compound is hypothesized to exhibit several biological activities.

Protein Kinase CK2 Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[4][5][6] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 is a promising strategy for cancer therapy. Molecular docking studies of related compounds suggest that the quinoline scaffold can bind to the ATP-binding site of CK2.[5] The 3-carboxylic acid group is often involved in forming key hydrogen bonds with the enzyme's active site residues.[5]

Caption: Proposed mechanism of action via Protein Kinase CK2 inhibition.

Diacylglycerol O-Acyltransferase (DGAT1) Inhibition

Novel series of quinoline carboxylic acid derivatives have been discovered as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1).[7] DGAT1 is a key enzyme in the synthesis of triglycerides. Its inhibition is a potential therapeutic strategy for the treatment of obesity and type 2 diabetes. The carboxylic acid moiety in these inhibitors is crucial for their activity, likely interacting with key residues in the DGAT1 active site.

Other Potential Activities

The 4-quinolone-3-carboxylic acid scaffold has been associated with a broad range of other biological activities, including:

-

Antibacterial Activity : This is the most well-known activity of this class of compounds, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[8]

-

Antiviral Activity : Certain quinoline derivatives have shown activity against viruses such as HIV-1 integrase.[1]

-

Anticancer Activity : Besides CK2 inhibition, other anticancer mechanisms for quinoline derivatives have been proposed.[1][8]

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on purified enzymes.

Protocol: Protein Kinase CK2 Inhibition Assay

-

Reagents and Materials:

-

Recombinant human protein kinase CK2

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Positive control inhibitor (e.g., TBB)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, peptide substrate, and the test compound or DMSO control.

-

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP (or as per the kit instructions).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter or measure the luminescence signal for the ADP-Glo™ assay.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Assays

Objective: To evaluate the effect of the compound on cellular processes in a more physiologically relevant context.

Protocol: Cancer Cell Proliferation Assay (MTT Assay)

-

Cell Lines: A panel of cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

-

Reagents and Materials:

-

Selected cell lines and appropriate culture media

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO control for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally significant quinoline carboxylic acid family. Based on the extensive research on related compounds, it is plausible that this molecule possesses inhibitory activity against key therapeutic targets such as protein kinase CK2 and DGAT1. The proposed synthetic and experimental frameworks in this guide offer a clear path for its synthesis, characterization, and biological evaluation. Future research should focus on a comprehensive screening of this compound against a wider range of biological targets and in various disease models to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the 6-position and other parts of the quinoline scaffold, will be crucial in optimizing its potency and selectivity.

References

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. storkapp.me [storkapp.me]

- 7. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-3-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The 4-quinolone-3-carboxylic acid motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1] From the revolutionary impact of fluoroquinolone antibiotics to emerging applications in oncology and immunology, this heterocyclic system offers a versatile scaffold for drug design.[1][2] This guide focuses on a specific derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, and explores its potential therapeutic targets by drawing upon the rich pharmacology of its chemical class. As a senior application scientist, the following sections will not only present what is known but will delve into the why and how—providing the scientific rationale and actionable experimental protocols to investigate these promising avenues.

Part 1: Anticancer and Antiproliferative Applications

The uncontrolled proliferation of cancer cells is often linked to fundamental shifts in cellular metabolism and signaling. The 4-hydroxyquinoline-3-carboxylic acid scaffold has shown considerable promise in targeting these cancer-specific vulnerabilities.

Section 1.1: Targeting Cancer Metabolism through Dehydrogenase Inhibition

Scientific Rationale: Cancer cells exhibit altered metabolic pathways, a phenomenon known as the "Warburg effect," characterized by increased glycolysis even in the presence of oxygen. This metabolic reprogramming makes them highly dependent on specific enzymes to maintain energy production and redox balance. Members of the 4-hydroxyquinoline-3-carboxylic acid class have been identified as inhibitors of cellular respiration, with a particular affinity for dehydrogenase enzymes, which are crucial hubs in these metabolic pathways.[3] Specifically, malate dehydrogenase (MDH) and lactate dehydrogenase (LDH) are key enzymes in cancer metabolism.[3] Inhibition of these enzymes can disrupt the mitochondrial electron transport chain, leading to reduced ATP production and increased oxidative stress, ultimately triggering cancer cell death. Lipophilic derivatives of this scaffold have shown a preference for inhibiting mitochondrial MDH, suggesting a targeted approach to disrupting cancer cell energy production at its source.[3]

Experimental Protocol: Mitochondrial Malate Dehydrogenase (mMDH) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound against purified mMDH.

1. Reagents and Materials:

- Purified recombinant human mMDH

- Oxaloacetate

- NADH

- Tricine buffer (pH 7.4)

- This compound (test compound)

- Positive control inhibitor (e.g., a known MDH inhibitor)

- 96-well UV-transparent microplates

- Microplate spectrophotometer capable of reading at 340 nm

2. Step-by-Step Methodology:

- Prepare Reagent Solutions:

- Assay Buffer: 100 mM Tricine buffer, pH 7.4.

- Enzyme Solution: Dilute mMDH in Assay Buffer to a working concentration of 10 µg/mL.

- Substrate Solution: Prepare a 2 mM solution of oxaloacetate and a 2 mM solution of NADH in Assay Buffer.

- Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

- Assay Procedure:

- To each well of the 96-well plate, add 50 µL of Assay Buffer.

- Add 10 µL of the test compound dilutions or positive/negative controls (Assay Buffer with DMSO).

- Add 20 µL of the NADH solution.

- Add 10 µL of the mMDH enzyme solution to all wells except the "no enzyme" control.

- Incubate the plate at 37°C for 15 minutes.

- Initiate the reaction by adding 10 µL of the oxaloacetate substrate solution.

- Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADH oxidation is proportional to mMDH activity.

- Data Analysis:

- Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

- Plot the percentage of mMDH inhibition against the logarithm of the test compound concentration.

- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Causality and Validation: The decrease in absorbance at 340 nm is a direct measure of NADH oxidation, a key step in the reaction catalyzed by mMDH. A dose-dependent decrease in this rate upon addition of the test compound provides strong evidence for enzyme inhibition. The inclusion of a positive control validates the assay's sensitivity, while a "no enzyme" control corrects for non-enzymatic NADH degradation.

Workflow for mMDH Inhibition Assay

Caption: Workflow for determining the IC₅₀ of a test compound against mMDH.

Section 1.2: Targeting Pro-survival Signaling via Protein Kinase CK2 Inhibition

Scientific Rationale: Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer cells. It plays a critical role in promoting cell growth, proliferation, and survival by phosphorylating a wide range of substrates involved in DNA repair, cell cycle progression, and apoptosis suppression. The inhibition of CK2 is therefore a promising strategy for cancer therapy. Studies have identified derivatives of quinoline-3-carboxylic acid as inhibitors of protein kinase CK2, with some compounds demonstrating IC₅₀ values in the low micromolar range.[4] This suggests that this compound may also possess the ability to target this key oncogenic kinase.

Experimental Protocol: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol uses a luminescence-based assay to measure the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to CK2 activity.

1. Reagents and Materials:

- Recombinant human Protein Kinase CK2

- CK2-specific substrate peptide (e.g., RRRADDSDDDDD)

- ATP

- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

- This compound (test compound)

- Staurosporine (positive control)

- ADP-Glo™ Kinase Assay kit (Promega) or similar

- White, opaque 96-well microplates

- Luminometer

2. Step-by-Step Methodology:

- Prepare Reagents:

- Prepare serial dilutions of the test compound and staurosporine in kinase reaction buffer.

- Prepare a solution containing CK2 and the substrate peptide in kinase reaction buffer.

- Prepare an ATP solution in kinase reaction buffer.

- Kinase Reaction:

- Add 5 µL of the test compound dilutions to the wells of the microplate.

- Add 10 µL of the CK2/substrate solution to each well.

- Initiate the reaction by adding 10 µL of the ATP solution.

- Incubate the plate at room temperature for 60 minutes.

- ATP Detection:

- Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

- Incubate for 40 minutes at room temperature.

- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

- Incubate for 30 minutes at room temperature.

- Measure the luminescence signal using a luminometer.

- Data Analysis:

- The luminescence signal is inversely proportional to CK2 activity.

- Calculate the percentage of inhibition for each compound concentration relative to controls.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway: Simplified CK2 Pro-Survival Pathway

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico analysis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, a novel compound within the broader quinolone class. Due to the limited specific data on this molecule, this guide establishes a scientifically rigorous workflow by leveraging the known mechanism of action of quinolone antibiotics, which primarily target bacterial type II topoisomerases like DNA gyrase.[1][2][3][4][5] We present a complete methodology, from target identification and preparation to molecular docking and all-atom molecular dynamics simulations, culminating in the analysis of the resulting trajectory data. This document is intended for researchers, scientists, and drug development professionals, offering both step-by-step experimental instructions and the causal scientific reasoning behind key methodological choices.

Introduction: Rationale and Strategy

The quinolone scaffold is a cornerstone of antibacterial drug discovery. These compounds function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes that manage DNA topology during replication.[3][4] By stabilizing the enzyme-DNA cleavage complex, quinolones convert these essential enzymes into cellular toxins that fragment the bacterial chromosome, leading to cell death.[1]

Given that this compound is a novel derivative of this class, direct experimental data on its specific biological targets is scarce. Therefore, a logical and field-proven approach is to hypothesize its interaction with a well-characterized target from a clinically relevant pathogen. For this guide, we have selected the DNA gyrase of Staphylococcus aureus, a gram-positive bacterium responsible for a significant burden of human disease and a known target for quinolone antibiotics.[5]

This guide will detail the complete in silico workflow to model the interaction between our novel quinolone derivative and the ATP-binding subunit (GyrB) of S. aureus DNA gyrase. This process allows for the prediction of binding affinity, identification of key interacting residues, and assessment of the stability of the protein-ligand complex over time.

Overall Computational Workflow

The methodology is structured as a sequential pipeline, beginning with data preparation and proceeding through simulation and analysis. Each step is critical for the validity and reproducibility of the final results.

Caption: Overall in silico workflow from preparation to analysis.

Part 1: System Preparation

Accurate preparation of both the protein receptor and the small molecule ligand is the foundation of any successful modeling study. Errors or oversights at this stage will propagate through the entire simulation, leading to unreliable results.

Receptor Preparation Protocol

The goal is to obtain a clean, structurally sound protein model ready for simulation. We will use a crystal structure from the RCSB Protein Data Bank (PDB).

-

Step 1: Target Identification & Retrieval.

-

Action: Search the RCSB PDB for "Staphylococcus aureus DNA gyrase".

-

Rationale: We need a high-resolution 3D structure of our target. For this guide, we select PDB ID: 3G75 , which represents the crystal structure of the S. aureus Gyrase B subunit.[6] Other structures like 5CDQ, 6FM4, or 9FZ6 could also be suitable.[7][8][9]

-

Execution: Download the PDB file.

-

-

Step 2: Initial Cleaning.

-

Action: Open the PDB file (e.g., in Biovia Discovery Studio, UCSF Chimera, or PyMOL). Remove all non-essential components: water molecules, co-crystallized ligands, and any other heteroatoms.[10][11][12] If the biological unit is a monomer, remove additional protein chains.[11]

-

Rationale: Crystallographic water and original ligands would interfere with the docking of our new compound. We need to isolate the protein in its apo form or with only essential cofactors.[13][14]

-

Execution: Save the cleaned protein structure as a new PDB file (e.g., 3G75_protein.pdb).

-

-

Step 3: Structural Refinement.

-

Action: Add polar hydrogens and assign atomic charges. We will use the Kollman charging method, a standard for protein systems.

-

Rationale: PDB files typically do not include hydrogen atoms, which are essential for correct hydrogen bonding and electrostatic calculations.[13][15] Partial atomic charges are required by the force field to compute electrostatic interactions.[15]

-

Execution: In AutoDock Tools, use Edit -> Hydrogens -> Add (selecting Polar Only) and Edit -> Charges -> Add Kollman Charges.

-

-

Step 4: Final File Format Conversion.

-

Action: Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.

-

Rationale: The PDBQT format includes the partial charge and atom type information necessary for the docking calculation.[16]

-

Execution: In AutoDock Tools, use Grid -> Macromolecule -> Choose, select the protein, and save it as 3G75_protein.pdbqt.

-

Ligand Preparation Protocol

The ligand must be converted from a 2D representation to a 3D structure with correct stereochemistry and energetics.

-

Step 1: 2D Structure Generation.

-

Action: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.

-

Rationale: This provides the basic connectivity of the molecule.

-

-

Step 2: 3D Structure Generation and Energy Minimization.

-

Action: Convert the 2D structure to 3D. Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94). Tools like Avogadro or the RDKit library in Python can be used.[11][16]

-

Rationale: This step generates a low-energy, sterically plausible 3D conformation of the ligand.[11]

-

-

Step 3: Charge Assignment and Torsion Definition.

-

Action: Load the 3D structure into AutoDock Tools. The software will automatically detect the rotatable bonds (torsions) and assign Gasteiger charges.

-

Rationale: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site (flexible docking).[15] Gasteiger charges provide a reasonable approximation of the charge distribution for the docking score function.

-

-

Step 4: Final File Format Conversion.

-

Action: Save the prepared ligand in the PDBQT format.

-

Execution: In AutoDock Tools, use Ligand -> Input -> Open and save the output as ligand.pdbqt.

-

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the ligand when bound to the protein target. We will use AutoDock Vina, a widely used and validated docking program.[17][18][19]

Docking Protocol

-

Step 1: Defining the Search Space (Grid Box).

-

Action: In AutoDock Tools, define a 3D grid box that encompasses the entire active site of the GyrB subunit. The ATP-binding site is a well-characterized pocket suitable for this purpose.[6][20]

-

Rationale: The grid box confines the search space for the ligand, increasing computational efficiency.[18] Its size and location are critical parameters; it must be large enough to allow the ligand to move freely but small enough to focus the search on the relevant binding pocket.

-

Execution: Use Grid -> Grid Box in AutoDock Tools. Adjust the center coordinates and dimensions. Note these values for the configuration file.

-

-

Step 2: Creating the Configuration File.

-

Action: Create a text file (e.g., conf.txt) specifying the input files and search parameters.

-

Rationale: This file provides all the necessary instructions for the Vina executable.

-

Example conf.txt:

-

Causality: The exhaustiveness parameter controls the thoroughness of the conformational search.[21] Higher values increase the chance of finding the true minimum-energy pose but require more computation time. A value of 16 is a reasonable starting point for a more rigorous search.

-

-

Step 3: Running the Docking Simulation.

-

Action: Execute AutoDock Vina from the command line.

-

Execution: vina --config conf.txt --log log.txt

-

Docking Results Analysis

Vina will output a PDBQT file containing several predicted binding poses, ranked by their binding affinity score.

-

Step 1: Analyze Binding Affinities.

-

Action: Open the log.txt file to view the binding affinity scores (in kcal/mol) for each predicted pose.

-

Interpretation: The score is an estimation of the binding free energy. More negative values indicate stronger predicted binding.

-

-

Step 2: Visualize and Select the Best Pose.

-

Action: Load the receptor (3G75_protein.pdbqt) and the output poses (all_poses.pdbqt) into a visualization tool like PyMOL or Discovery Studio.

-

Rationale: Visual inspection is crucial. The best pose should not only have the lowest energy score but also exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

-

Execution: Select the top-ranked pose that forms logical interactions and save it as a separate complex PDB file for the next stage.

-

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | Asp81, Gly85, Ile86 |

| 2 | -8.2 | Gly105, Pro87 |

| 3 | -7.9 | Thr173, Ile102 |

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation models the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and flexibility. We will use GROMACS, a powerful and popular MD engine.[22][23][24][25]

MD Simulation Protocol

This protocol outlines the key stages of setting up and running a protein-ligand MD simulation.

Caption: Step-by-step workflow for MD simulation setup in GROMACS.

-

Step 1: Force Field and Topology Generation.

-

Action: Generate a system topology using the CHARMM36m all-atom force field.[26][27] Ligand parameters must be generated separately, often using a server like CGenFF.

-

Rationale: The force field is a set of parameters that defines the potential energy of the system, governing how atoms interact. CHARMM36m is a modern, well-validated force field for proteins.[28][29][30] The topology file describes the molecules in the system, their atom types, charges, and bonded connections.[22]

-

-

Step 2: System Solvation and Ionization.

-

Action: Place the complex in a periodic simulation box (e.g., cubic or dodecahedron) and fill it with a pre-equilibrated water model, such as SPC.[22] Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

-

Rationale: Simulations should be performed in an environment that mimics physiological conditions. Explicit water is crucial for realistic protein dynamics. Neutralizing the system is required for accurate calculation of long-range electrostatics using methods like Particle Mesh Ewald (PME).

-

-

Step 3: Energy Minimization.

-

Action: Perform a steep descent energy minimization of the entire system.

-

Rationale: This step removes any steric clashes or unfavorable geometries that may have been introduced during the setup process, ensuring a stable starting point for the simulation.

-

-

Step 4: Equilibration (NVT and NPT).

-

Action: Perform two phases of equilibration. First, a short simulation (e.g., 100 ps) in the NVT (isothermal-isochoric) ensemble to bring the system to the target temperature (e.g., 300 K). Second, a longer simulation (e.g., 500 ps) in the NPT (isothermal-isobaric) ensemble to adjust the system to the target pressure (e.g., 1 bar). Position restraints are typically applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.

-

Rationale: Equilibration ensures that the system is stable at the desired temperature and pressure before the production run begins. The NVT phase stabilizes temperature using a thermostat (e.g., Nosé-Hoover), while the NPT phase stabilizes pressure using a barostat (e.g., Parrinello-Rahman).[31][32][33][34][35]

-

-

Step 5: Production MD.

-

Action: Run the final production simulation for a desired length of time (e.g., 100 ns) without any position restraints.

-

Rationale: This is the data-gathering phase of the simulation. The trajectory (the history of atom positions, velocities, and energies) is saved at regular intervals for later analysis. Covalent bonds involving hydrogen are typically constrained using an algorithm like LINCS to allow for a longer time step.[36][37][38][39][40]

-

| MD Simulation Parameter | Value/Method | Rationale |

| Force Field | CHARMM36m | Modern, accurate force field for proteins and ligands.[27] |

| Water Model | SPC/E | A standard, computationally efficient water model. |

| Temperature | 300 K | Approximate physiological temperature. |

| Thermostat | Nosé-Hoover | Generates a correct canonical (NVT) ensemble.[32] |

| Pressure | 1 bar | Approximate physiological pressure. |

| Barostat | Parrinello-Rahman | Allows for box shape fluctuations in the NPT ensemble. |

| Constraints | LINCS | Constrains bond lengths, allowing a 2 fs time step.[37] |

| Simulation Time | 100 ns | A reasonable duration to observe complex stability. |

Part 4: Trajectory Analysis

Analysis of the MD trajectory transforms raw simulation data into meaningful biophysical insights.

Key Analysis Metrics

-

Root Mean Square Deviation (RMSD).

-

Action: Calculate the RMSD of the protein backbone and the ligand heavy atoms over the course of the simulation, relative to the starting structure.

-

Interpretation: RMSD measures the overall structural change.[41][42][43][44] A stable, converging RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand is stably bound.[42][43]

-

Trustworthiness: A system that fails to equilibrate (i.e., its RMSD continuously increases) indicates an unstable complex, and the results should be interpreted with caution.

-

-

Root Mean Square Fluctuation (RMSF).

-

Action: Calculate the RMSF for each protein residue (typically the C-alpha atom).

-

Interpretation: RMSF measures the flexibility of individual residues.[41][42][43][45] High RMSF values indicate flexible regions, such as loops, while low values indicate stable regions, like alpha-helices and beta-sheets.[44][45] Comparing the RMSF of the apo protein to the complex can reveal which regions become more or less flexible upon ligand binding.

-

-

Interaction Analysis.

-

Action: Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein over time.

-

Interpretation: This provides a dynamic view of the binding mode.[46] Identifying interactions that are stable and persistent throughout the simulation highlights the key residues responsible for anchoring the ligand in the active site. This is a powerful self-validating system: if the key interactions predicted by docking are maintained throughout the MD simulation, it builds confidence in the predicted binding mode.

-

Conclusion

This technical guide has outlined a complete and scientifically grounded in silico workflow for investigating the interactions of a novel quinolone derivative, this compound. By leveraging the known pharmacology of the quinolone class, we established a robust methodology centered on a probable biological target, S. aureus DNA gyrase. The multi-stage process, combining molecular docking with all-atom molecular dynamics, provides a powerful framework for generating actionable hypotheses about the compound's binding mode, affinity, and the dynamic stability of the resulting complex. The self-validating nature of the protocols, where the stability observed in MD simulations corroborates the initial static predictions from docking, ensures a high degree of confidence in the final interpretation. These computational insights can effectively guide subsequent experimental validation and drive the rational design of more potent derivatives in a drug discovery program.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Wikipedia contributors. (2024). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. [Link]

-

Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 10(1), 14-16. [Link]

-

Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

-

Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. [Link]

-

The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. (2024). Molecular Docking Tutorial: AutoDock Vina. YouTube. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

MaddyList. (2025). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. YouTube. [Link]

-

Votapka, L. W., & Amaro, R. E. (2015). A Comparison of Multiscale Methods for the Analysis of Molecular Dynamics Simulations. PLoS computational biology, 11(9), e1004429. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. [Link]

-

Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. [Link]

-